molecular formula C18H17N3O3 B4234806 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

Cat. No.: B4234806
M. Wt: 323.3 g/mol
InChI Key: PZEVUSRMJSKGJK-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the oxadiazole ring and the methoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide typically involves the reaction of 4-methoxybenzohydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. This is followed by the reaction with 2-methylbenzoyl chloride to introduce the benzamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and reaction time is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline
  • 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
  • Thiazole clubbed 1,3,4-oxadiazole derivatives

Uniqueness

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the methoxyphenyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-5-3-4-6-15(12)18(22)19-11-16-20-17(21-24-16)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEVUSRMJSKGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
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N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
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N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
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N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
Reactant of Route 5
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N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
Reactant of Route 6
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N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide

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